BWA 466C

Mitochondrial respiration Complex III inhibition Brugia pahangi

BWA 466C (BW‑A 466C, CAS 110540‑04‑0) is a fully synthetic structural analogue of the classic mitochondrial Complex III inhibitor antimycin A, developed by the Wellcome Research Laboratories for investigating energy metabolism in parasitic helminths. Chemically classified as a benzamide derivative with molecular formula C₁₇H₁₇NO₅, the compound was designed to probe filarial mitochondrial respiration and has been characterised exclusively in the context of in vitro antifilarial research.

Molecular Formula C17H17NO5
Molecular Weight 0
CAS No. 110540-04-0
Cat. No. B1165572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBWA 466C
CAS110540-04-0
SynonymsBWA 466C
Molecular FormulaC17H17NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BWA 466C (CAS 110540-04-0) – A Synthetic Antimycin A Analogue and Mitochondrial Respiration Inhibitor for Parasitology Research


BWA 466C (BW‑A 466C, CAS 110540‑04‑0) is a fully synthetic structural analogue of the classic mitochondrial Complex III inhibitor antimycin A, developed by the Wellcome Research Laboratories for investigating energy metabolism in parasitic helminths [1]. Chemically classified as a benzamide derivative with molecular formula C₁₇H₁₇NO₅, the compound was designed to probe filarial mitochondrial respiration and has been characterised exclusively in the context of in vitro antifilarial research [2]. Unlike antimycin A—a natural product mixture of several closely related depsipeptide components—BWA 466C is a single, defined chemical entity, which confers reproducible batch-to-batch experimental consistency [3].

Why Generic Antimycin A Cannot Substitute BWA 466C in Targeted Filarial Energy-Metabolism Studies


In‑class mitochondrial Complex III inhibitors cannot be interchanged with BWA 466C because the compound’s antifilarial phenotype is mechanistically distinct from that of the parent molecule antimycin A. Although BWA 466C is a weaker direct inhibitor of oxygen consumption than antimycin A in both intact filariae and beef‑heart submitochondrial particles, it produces significantly greater depletion of intracellular ATP and uniquely abolishes parasite motility—a lethal endpoint not observed with antimycin A at comparable concentrations [1]. These dual effects arise from a combination of respiratory-chain blockade and suppression of glucose uptake/consumption, a secondary pharmacology absent in canonical Complex III inhibitors [1]. Consequently, replacing BWA 466C with antimycin A, rotenone, KCN, or CCCP in an experimental protocol would fail to recapitulate the full energy‑metabolism collapse phenotype and would yield divergent viability readouts [2].

Quantitative Comparator Evidence Guiding Scientific Selection of BWA 466C Over Analogues and In‑Class Inhibitors


Respiratory Inhibition Potency of BWA 466C Versus Antimycin A in Intact Filariae and Submitochondrial Particles

BWA 466C is a less potent inhibitor of filarial oxygen consumption than the parent compound antimycin A. In direct head‑to‑head experiments using adult Brugia pahangi and Dipetalonema viteae, antimycin A (10 µM) produced near‑complete respiratory suppression, whereas BWA 466C at the same concentration inhibited oxygen uptake to a lesser degree; a comparable rank order was observed in beef‑heart submitochondrial particles [1]. This established that structural modification of the antimycin pharmacophore reduces on‑target Complex III affinity while preserving biological access to the parasite electron‑transport chain.

Mitochondrial respiration Complex III inhibition Brugia pahangi

Differential ATP Depletion by BWA 466C Compared with Antimycin A in Filarial Nematodes

A key differentiation of BWA 466C is its ability to deplete intracellular ATP to levels significantly below those achieved by antimycin A, despite weaker respiratory inhibition. In the 1990 Hayes study, ATP concentrations in filariae treated with BWA 466C were markedly lower than in antimycin‑A‑treated worms, and the adenylate energy charge (AEC) exhibited a sharp decline, indicating a bioenergetic crisis beyond Complex III blockade [1]. The 1987 conference report confirmed that both BWA 466C and its congener BWA 728C caused a severe ATP depletion that correlated strictly with the loss of worm motility—an association not seen with antimycin A [2].

Adenylate energy charge ATP depletion Filarial chemotherapy

Unique Motility Abolition and Lethality Profile Versus Classical Respiratory Inhibitors

BWA 466C and BWA 728C are distinguished from all other tested mitochondrial inhibitors by their ability to abolish filarial motility and cause worm death in vitro. Whereas rotenone, antimycin A, KCN, oligomycin, and CCCP all inhibited oxygen uptake, none of these classical agents produced comparable effects on motility or viability [1]. In the 1987 study, only rafoxanide and the two BWA analogues affected motility, and this effect was tightly correlated with severe ATP depletion [2]. This phenotype places BWA 466C in a distinct functional class relevant to anthelmintic discovery.

Filarial motility In vitro lethality Phenotypic screening

Suppression of Glucose Consumption and Lactate Output: A Secondary Metabolic Signature Absent in Antimycin A

Beyond respiratory-chain inhibition, BWA 466C markedly reduces glucose consumption and lactate output in filarial worms—a metabolic signature not reported for antimycin A. In the 1990 paper, both glucose utilization and lactate production were substantially decreased following BWA 466C treatment, and the congener BWA 728C additionally inhibited 2‑deoxy‑[2,6‑³H]glucose transport [1]. This suggests that the BWA series disrupts carbohydrate acquisition or glycolytic flux independently of Complex III, contributing to the profound ATP depletion and lethality.

Glucose metabolism Glycolysis inhibition Filarial energy pathways

Validated Research Application Scenarios for BWA 466C Based on Published Comparative Evidence


Positive Control for Phenotypic Anthelmintic Screening Targeting Filarial Motility and Viability

BWA 466C provides a robust positive‑control phenotype—complete motility abolition and in vitro lethality—that is not achievable with antimycin A, rotenone, KCN, oligomycin, or CCCP [1]. Researchers conducting high‑content or whole‑organism screening for new antifilarial agents can use BWA 466C as a benchmark for compounds intended to collapse energy metabolism beyond simple respiratory inhibition.

Mechanistic Probe for Investigating the Link Between ATP Depletion and Helminth Death

Because BWA 466C depletes ATP more profoundly than antimycin A despite weaker Complex III blockade, it is the compound of choice for dissecting the quantitative relationship between adenylate energy charge and nematode survival [1][2]. This application is relevant to academic parasitology groups and industrial drug‑discovery programmes targeting filarial energy metabolism.

Dual‑Mechanism Reference Standard in Filarial Carbohydrate Metabolism Studies

BWA 466C simultaneously inhibits mitochondrial respiration and suppresses glucose consumption/lactate output, a dual signature not observed with classical respiratory inhibitors [1]. It is therefore uniquely suited as a reference compound in experiments designed to map the interplay between oxidative phosphorylation and glycolysis in parasitic nematodes.

Chemical‑Biology Comparator for Structure–Activity Relationship (SAR) Studies Around the Antimycin Pharmacophore

As a structurally defined, single‑entity analogue of the antimycin A complex, BWA 466C enables precise SAR comparisons versus the natural product mixture antimycin A and the related analogue BWA 728C. Medicinal chemistry teams can leverage published comparative respiratory‑inhibition, ATP‑depletion, and glucose‑transport data to guide the design of next‑generation selective antifilarial agents [1].

Quote Request

Request a Quote for BWA 466C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.